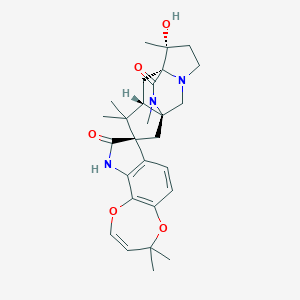
Paraherquamide
Übersicht
Beschreibung
Paraherquamide is a potent anthelmintic natural product with a complex heptacyclic scaffold . It’s a polycyclic oxindole alkaloid, first isolated as a toxic metabolite from Penicillium paraherquei . It’s a secondary metabolite produced by Penicillium sp. and Aspergillus sp. fungi .
Synthesis Analysis
The syntheses and biosyntheses of the paraherquamide and brevianamide families of prenylated indole-derived alkaloids have been reviewed . It has been proposed that the unique bicyclo[2.2.2]diazaoctan ring system that is common to this family of natural products, arises by a biological intramolecular Diels–Alder cycloaddition reaction . A divergent route has been reported which has resulted in the synthesis of preparaherquamide .
Molecular Structure Analysis
Paraherquamide has a chemical formula of C28H35N3O5 and a molecular weight of 493.5946 g/mol . The Paraherquamide molecule contains a total of 77 bonds. There are 42 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 5 nine-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 2 ethers (aromatic), and 1 Pyrrolidine .
Chemical Reactions Analysis
The unique bicyclo[2.2.2]diazaoctan ring system that is common to this family of natural products, arises by a biological intramolecular Diels–Alder cycloaddition reaction . The flavin monooxygenase PhqK was found to catalyze spirocycle formation through two parallel pathways in the biosynthesis of paraherquamides A and G .
Physical And Chemical Properties Analysis
Paraherquamide has a chemical formula of C28H35N3O5 and a molecular weight of 493.5946 g/mol . The Paraherquamide molecule contains a total of 77 bonds. There are 42 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 3 five-membered rings, 4 six-membered rings, 1 seven-membered ring, 5 nine-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 tertiary alcohol, 2 ethers (aromatic), and 1 Pyrrolidine .
Wissenschaftliche Forschungsanwendungen
Anthelmintic Applications
Specific Scientific Field
Paraherquamide A is used in the field of Parasitology .
Summary of the Application
Paraherquamide A has been shown to have anthelmintic activity , meaning it can be used to treat parasitic worm infections . It acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs), but the mechanism of its selectivity was previously unknown .
Methods of Application or Experimental Procedures
The study targeted the basis of paraherquamide A selectivity by determining an X-ray crystal structure of the acetylcholine binding protein (AChBP), a surrogate nAChR ligand-binding domain, complexed with the compound and by measuring its actions on wild-type and mutant Caenorhabditis elegans nematodes and functionally expressed C. elegans nAChRs .
Results or Outcomes
Paraherquamide A showed a higher efficacy for the levamisole-sensitive [L-type (UNC-38/UNC-29/UNC-63/LEV-1/LEV-8)] nAChR than the nicotine-sensitive [N-type (ACR-16)] nAChR, a result consistent with in vivo studies on wild-type worms and worms with mutations in subunits of these two classes of receptors .
Antibacterial Applications
Specific Scientific Field
Paraherquamide A is used in the field of Microbiology .
Summary of the Application
Paraherquamide J, a new prenylated indole alkaloid, along with four known compounds, were isolated from the mangrove rhizosphere soil-derived fungus Penicillium janthinellum HK1-6 .
Methods of Application or Experimental Procedures
The planar structure and relative configuration of paraherquamide J were determined by detailed analysis of the spectroscopic data especially the NOESY spectrum .
Spirocycle Formation in Biosynthesis
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
Paraherquamide A plays a key role in the formation of spiro-oxindole moiety, a strained three-dimensional architecture in complex heptacyclic scaffolds . This process is crucial in the biosynthesis of paraherquamides A and G .
Methods of Application or Experimental Procedures
The flavin monooxygenase PhqK catalyzes spirocycle formation through two parallel pathways in the biosynthesis of paraherquamides A and G . Two new paraherquamides (K and L) were isolated from a ΔphqK strain of Penicillium simplicissimum, and subsequent enzymatic reactions with these compounds generated two additional metabolites, paraherquamides M and N .
Results or Outcomes
Crystal structures of PhqK in complex with various substrates provided a foundation for mechanistic analyses and computational studies . Reaction kinetics and molecular dynamics simulations indicated that the dioxepin-containing paraherquamide L is the favored substrate .
Reverse-Prenylated Indole Alkaloids Synthesis
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
Paraherquamide A is a part of a group of reverse-prenylated indole alkaloids that exhibit a wide range of bioactivity including insecticidal, cytotoxic, anthelmintic, and antibacterial properties .
Methods of Application or Experimental Procedures
A unified strategy was developed for the synthesis of reverse-prenylated indole alkaloids, which resulted in the synthesis of preparaherquamide .
Results or Outcomes
The divergent route that was devised provided access to a wide range of prenylated indole alkaloids that are differently substituted on the cyclic amine core .
Selective Antagonism of Cholinergic Receptors
Specific Scientific Field
This application is in the field of Pharmacology .
Summary of the Application
Paraherquamide A has been found to selectively antagonize nicotine-, levamisole-, and bephenium-sensitive cholinergic receptors in Ascaris muscle . This reveals its potential therapeutic applications .
Methods of Application or Experimental Procedures
The study involved determining the actions of Paraherquamide A on wild-type and mutant Caenorhabditis elegans nematodes and functionally expressed C. elegans nicotinic acetylcholine receptors (nAChRs) .
Results or Outcomes
Paraherquamide A showed a higher efficacy for the levamisole-sensitive [L-type (UNC-38/UNC-29/UNC-63/LEV-1/LEV-8)] nAChR than the nicotine-sensitive [N-type (ACR-16)] nAChR . This result is consistent with in vivo studies on wild-type worms and worms with mutations in subunits of these two classes of receptors .
Insecticidal Applications
Specific Scientific Field
This application is in the field of Entomology .
Summary of the Application
Plant extracts containing insecticidal alkaloids, including Paraherquamide A, have played an important role in the abatement of insects of agricultural and public health importance for centuries .
Methods of Application or Experimental Procedures
The insecticidal activity of Paraherquamide A was demonstrated using gerbils (Meriones unguiculatus) infected with a parasitic nematode Trichostrongylus colubriformi .
Results or Outcomes
Subsequent tests on a variety of parasitic nematodes established the broad-spectrum anthelmintic activity of Paraherquamide A .
Zukünftige Richtungen
The results of the studies create a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . The divergent route that has been devised provided access to a wide range of prenylated indole alkaloids that are differently substituted on the cyclic amine core .
Eigenschaften
IUPAC Name |
(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZZDDLIOJPDKX-ITKQZBBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70998607 | |
| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paraherquamide | |
CAS RN |
77392-58-6 | |
| Record name | Paraherquamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077392586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1',9-Dihydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9'-tetrahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70998607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARAHERQUAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R72VB4E4KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



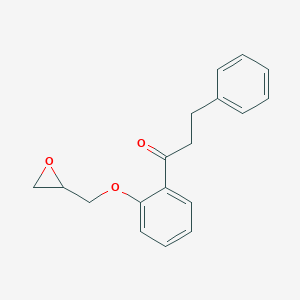
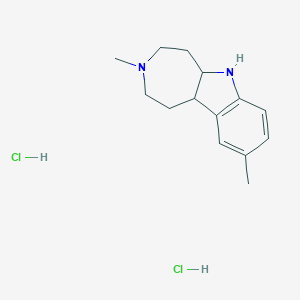
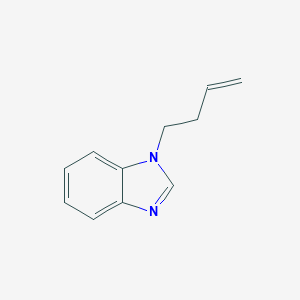
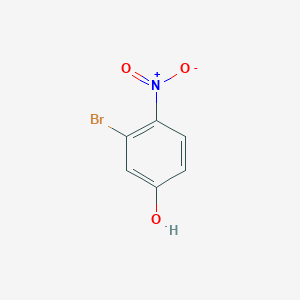

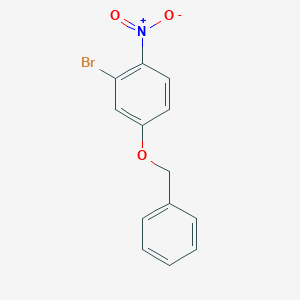
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)
![7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one](/img/structure/B22727.png)
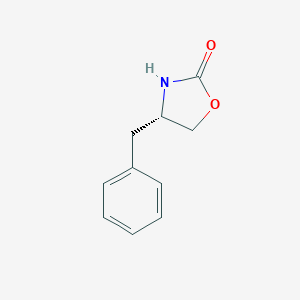
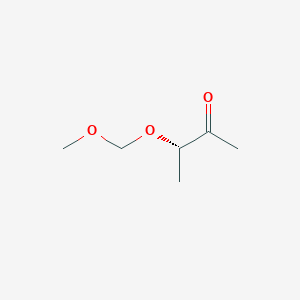
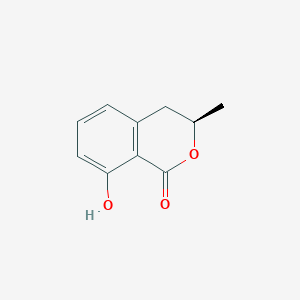
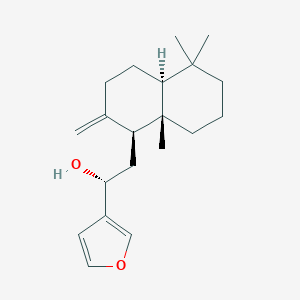
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)